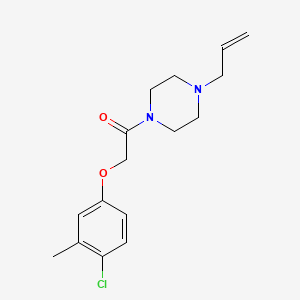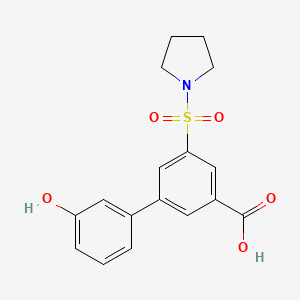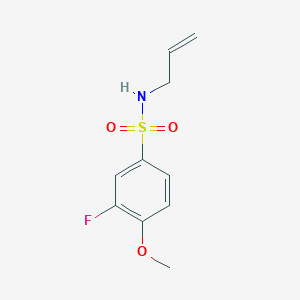![molecular formula C10H13N5O2 B5408157 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B5408157.png)
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is a complex organic compound that features both imidazole and pyrazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the pyrazole ring . The reaction conditions often require the use of catalysts such as nickel, and the process may involve steps like proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the desired purity and quality of the compound.
化学反応の分析
Types of Reactions
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
類似化合物との比較
Similar Compounds
Imidazole: A simpler compound with a similar ring structure, known for its role in various biological processes.
Pyrazole: Another related compound, often used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid is unique due to its combination of imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for more versatile interactions and applications compared to simpler compounds like imidazole or pyrazole alone.
特性
IUPAC Name |
4-[[1H-imidazol-2-ylmethyl(methyl)amino]methyl]-1H-pyrazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2/c1-15(6-8-11-2-3-12-8)5-7-4-13-14-9(7)10(16)17/h2-4H,5-6H2,1H3,(H,11,12)(H,13,14)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRARFEAJSKHVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(NN=C1)C(=O)O)CC2=NC=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![methyl 5-[(2R,3R,6R)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]pentanoate](/img/structure/B5408077.png)

![1-[3-[2-methoxy-4-[(E)-prop-1-enyl]phenoxy]propyl]-3-methylpiperidine;oxalic acid](/img/structure/B5408088.png)
![N-1,3-benzodioxol-5-yl-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5408095.png)
![4-[(3,4-dimethylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5408102.png)

![methyl 4-{[(1-benzyl-1H-pyrazol-3-yl)amino]carbonyl}benzoate](/img/structure/B5408115.png)
![1-({5-[(4-morpholin-4-ylpiperidin-1-yl)carbonyl]pyridin-2-yl}amino)butan-2-ol](/img/structure/B5408116.png)

![2-{[4-ALLYL-5-(3-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-CYCLOPROPYLACETAMIDE](/img/structure/B5408152.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-6-iodo-3-phenyl-4(3H)-quinazolinone](/img/structure/B5408153.png)
![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5408154.png)
![1-[2-(2-methoxyphenoxy)ethyl]-4-phenylpiperazine](/img/structure/B5408163.png)
![2-[(E)-2-(3-ethoxyphenyl)ethenyl]-8-methoxyquinoline](/img/structure/B5408170.png)
